3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is a synthetic compound with potential applications in pharmaceutical research. It is categorized as a benzoic acid derivative, featuring a fluorine atom and a piperazine moiety, which may contribute to its biological activity. The compound is identified by its CAS number 1789448-14-1 and has the molecular formula .
The synthesis of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid typically involves multiple steps of organic synthesis, including:
The exact conditions, such as temperature, solvent, and catalysts, will vary based on the specific synthetic route chosen .
The molecular structure of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid consists of a benzoic acid core substituted with a fluorine atom and a piperazine ring that is further substituted with a furan carbonyl group.
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid can undergo several chemical reactions typical for compounds containing carboxylic acids and amides:
These reactions are significant for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is not fully elucidated but is likely related to its interactions with biological targets such as receptors or enzymes.
Further studies would be required to clarify its precise mechanism and pharmacodynamics .
The physical properties of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid include:
Key chemical properties may include:
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid has potential applications in scientific research, particularly in:
The compound's unique structure may make it suitable for exploring novel therapeutic pathways or enhancing drug efficacy .
Piperazine and furan heterocycles are established pharmacophores in antimicrobial, anticancer, and central nervous system drug design. The piperazine ring’s diaminoethane core imparts conformational flexibility, enabling optimal binding to biological targets, while its basic nitrogen atoms facilitate salt formation and solubility enhancement. Furan, a five-membered oxygen-containing heterocycle, contributes planar rigidity and moderate electron-richness due to its oxygen atom, promoting dipole-dipole interactions and hydrogen bonding with target proteins [1] [5]. Hybridization of these motifs—as seen in the furan-carbonyl-piperazine linkage in 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid—creates synergistic effects. The carbonyl spacer between furan and piperazine enhances metabolic stability by reducing amide bond susceptibility to enzymatic cleavage compared to direct linkages, while enabling π-stacking via the furan ring [6].
Structural databases reveal that >18% of FDA-approved antibacterials (1980–2019) incorporate five-membered heterocycles like furan, underscoring their pharmacophoric utility. For example, cefuroxime (approved 1983) uses a furan moiety to enhance bacterial membrane penetration [1]. Computational analyses indicate that the furan’s HOMO energy (-8.7 eV) facilitates charge transfer with enzyme active sites, while piperazine’s pKa (~9.6) promotes protonation in physiological environments, aiding target affinity [5].
Table 1: Key Properties of Piperazine and Furan Pharmacophores
Pharmacophore | Electron Density | Key Interactions | Role in Drug Design |
---|---|---|---|
Piperazine | High (N basicity) | Hydrogen bonding, Ionic | Solubility enhancement, Target flexibility |
Furan | Moderate (O dipole) | Dipole-dipole, π-stacking | Planar rigidity, Metabolic stability |
Carbonyl linker | Polar carbonyl | Hydrogen bond acceptance | Conformational restraint, Stability |
Fluorination of benzoic acid derivatives is a strategic approach to optimize pharmacokinetics and target engagement. The introduction of fluorine at the meta-position (C3) in 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid significantly alters the compound’s electronic profile: Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density, reducing the carboxylic acid’s pKa (predicted ΔpKa = -0.5 vs. non-fluorinated analogues) and enhancing membrane permeability. Additionally, the C-F bond’s low polarizability decreases oxidative metabolism, extending half-life [1] [4].
Fluorinated benzoic acids serve as bioisosteres for carboxylate groups in endogenous ligands, enabling precise mimicry of enzyme substrates. For instance, in kinase inhibitors, the fluorine atom occupies hydrophobic pockets via van der Waals interactions, while the benzoic acid moiety coordinates with catalytic residues. This dual action is evident in patented anticancer agents like N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxyethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide, where fluorine enhances target specificity toward tyrosine kinases [3] [7]. Structure-activity relationship (SAR) studies show that meta-fluorination improves IC50 values by 2–5-fold against cancer-associated enzymes compared to ortho/para-substituted analogues, attributable to reduced steric hindrance and optimal dipole alignment [4].
Furan-carbonyl-piperazine conjugates exhibit multifaceted enzyme-modulating activities by exploiting interactions with catalytic and allosteric sites. The furan carbonyl group acts as a hydrogen bond acceptor, often binding to backbone amides in enzyme active sites (e.g., serine residues in hydrolases), while the piperazine moiety engages in charge-assisted hydrogen bonding with aspartate/glutamate residues. This pharmacophoric combination is critical in kinase and protease inhibition [6] [7].
For example, in compounds like N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, furan-carbonyl-piperazine segments disrupt ATP binding in kinases by occupying the hydrophobic region I. The conjugate’s binding free energy (ΔG = -9.2 kcal/mol) is significantly lower than non-furan analogues (-7.1 kcal/mol), attributed to furan’s π-π stacking with phenylalanine residues [6]. Similarly, these conjugates modulate cytochrome P450 enzymes by coordinating the heme iron via the furan oxygen, reducing metabolic deactivation—a key limitation in non-heterocyclic drugs.
Table 2: Enzyme Targets of Furan-Carbonyl-Piperazine Conjugates
Enzyme Class | Target Interaction | Biological Effect |
---|---|---|
Tyrosine Kinases | ATP-site occlusion via furan π-stacking | Anticancer (cell proliferation arrest) |
Ubiquitin Ligases | Piperazine ionic interaction with E2-binding site | Proteostasis modulation |
Phosphodiesterases | Carbonyl H-bonding with catalytic glutamine | Anti-inflammatory (cAMP elevation) |
Molecular dynamics simulations confirm that furan-carbonyl-piperazine conjugates stabilize inactive enzyme conformations. In PDE4 inhibitors, the furan’s oxygen forms a 2.8-Å hydrogen bond with Gln443, while the protonated piperazine displaces catalytic Mg²⁺, achieving submicromolar inhibition [7].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: